1,2,3,4,5-Pentaphenyl-1H-silole

Vue d'ensemble

Description

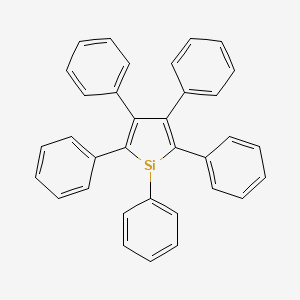

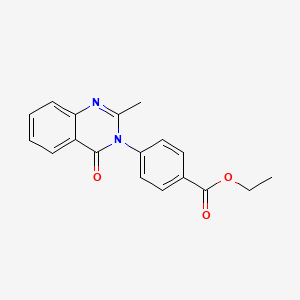

1,2,3,4,5-Pentaphenyl-1H-silole is a type of silole, a group of silicon-containing five-membered cyclic dienes . It has a molecular formula of C35H28Si and an average mass of 476.682 Da . It is a propeller-like molecule and is considered a weak luminophor that can turn into a strong emitter .

Synthesis Analysis

The synthesis of silole molecules like this compound has been a topic of interest among scientists from different research fields . The first synthesis of a propeller-shaped silole molecule, 1,1,2,3,4,5-hexaphenylsilole (HPS), was achieved by Braye and Hübel in 1959 .Molecular Structure Analysis

The molecular structure of this compound is characterized by the σ*–π* conjugation arising from the interaction between the σ* orbital of two exocyclic σ-bonds on the silicon atom and the π* orbital of the butadiene moiety . This structure gives siloles the lowest LUMO energy level compared with other common five-membered heterocyclic compounds .Chemical Reactions Analysis

This compound exhibits an interesting phenomenon known as aggregation-induced emission (AIE) . Instead of quenching, aggregation greatly boosts its photoluminescence quantum yields . This is attributed to the restricted intramolecular rotations of the peripheral phenyl rings against the central silole core .Physical And Chemical Properties Analysis

Siloles like this compound exhibit high electron acceptability and fast electron mobility . They have high thermal stability and photostability, and can exist in acidic, neutral, and weakly basic aqueous media .Applications De Recherche Scientifique

Synthesis and Luminescence

1,2,3,4,5-Pentaphenyl-1H-silole and its derivatives have been extensively studied for their unique luminescent properties. These compounds, including 1,1-substituted 2,3,4,5-tetraphenylsiloles, exhibit distinct photoluminescence behaviors influenced by factors such as molecular aggregation and the inductive effects of substituents. This phenomenon is characterized by a shift in absorption and emission spectra and is enhanced when the molecules form nanoaggregates in poor solvents, leading to increased photoluminescence quantum yields (Chen et al., 2003).

Organic Light-Emitting Diodes (OLEDs)

These silole derivatives, including variants like 1,2,3,4,5-pentaphenyl-1-(8-phenyl-1,7-octadiynyl)silole, have been used in the fabrication of OLEDs. These materials show promising applications in blue light emission, a key component for OLED technology, demonstrating high luminance and efficiency (Chen et al., 2004).

Electroluminescent Properties

Studies have revealed the excellent electroluminescent (EL) properties of certain 1,1-disubstituted 2,3,4,5-tetraphenylsiloles. These materials show high fluorescence quantum yields and charge carrier mobilities, making them suitable for use in LEDs and potentially as efficient emissive materials in solid states (Yu et al., 2005).

Electronic and Optical Properties

The electronic transitions in these siloles can be tuned by modifying the 1,1-substituents. The aromatic rings' inductive and conjugating effects contribute to the low LUMO energy levels and high emission efficiencies of these compounds, making them suitable for various electronic and optical applications (Tang et al., 2001).

Electron Affinities and Exciton Binding Energies

Comprehensive experimental and theoretical characterizations of 1,1-diaryl-2,3,4,5-tetraphenylsiloles have been conducted to understand their electronic structures. These studies involve measuring solid-state electron affinities and ionization potentials, which are crucial for understanding their potential in various electronic applications (Zhan et al., 2005).

Aggregation-Induced Emission (AIE)

A particularly notable property of this compound derivatives is their aggregation-induced emission. This unique behavior is attributed to restricted intramolecular rotations in the aggregated state, which leads to strong photoluminescence. This property has been explored for applications in sensors, organic nanomaterials, and OLEDs (Liu et al., 2009).

Wettability and Solid-State Luminescence

Innovations in material science have led to the development of materials like 1,2,3,4,5-hexaphenylsilole, which can switch wettability and solid-state luminescence. This dual-responsive behavior offers potential in smart device applications (Heng et al., 2008).

Orientations Futures

The unique AIE property of 1,2,3,4,5-Pentaphenyl-1H-silole opens up new avenues for its application in various fields. It can be used in the fabrication of electroluminescence (EL) devices , as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs, and RNAs), and as indicators for determining CMC and monitoring layer-by-layer self-assembling . It also finds applications as biocompatible fluorogens for cell imaging, visualizing agents for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells .

Propriétés

InChI |

InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYYMDKMTQQVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785702 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4071-98-1 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)